molecular formula C7H12ClNO3 B1460398 methyl 2-(3-chloro-N-methylpropanamido)acetate CAS No. 1020992-22-6

methyl 2-(3-chloro-N-methylpropanamido)acetate

Cat. No. B1460398
M. Wt: 193.63 g/mol
InChI Key: IKVMOLQTBQSGJQ-UHFFFAOYSA-N
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Description

“Methyl 2-(3-chloro-N-methylpropanamido)acetate” is a chemical compound with the CAS Number: 1020992-22-6 . It has a molecular weight of 193.63 and its IUPAC name is methyl [(3-chloropropanoyl)(methyl)amino]acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12ClNO3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Quantification of Methanogenic Pathways

Research by Conrad (2005) discusses the quantification of methanogenic pathways using stable carbon isotopic signatures, emphasizing the role of acetate and other precursors in methane (CH4) production. This research underlines the importance of understanding isotopic fractionation in environmental chemistry and might indirectly relate to studies on various chemical compounds including acetate derivatives (Conrad, 2005).

Biological Effects of Derivatives

Kennedy (2001) provides an update on the biological effects of acetamide, formamide, and their derivatives, highlighting the commercial importance and biological consequences of exposure. This review might offer insights into the toxicological profiles of related compounds, including methyl 2-(3-chloro-N-methylpropanamido)acetate, by discussing the variability in biological responses to similar chemicals (Kennedy, 2001).

Scaling-Up Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) discuss the scaling-up of ionic liquid-based technologies, focusing on the toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate. The review stresses the need for comprehensive toxicity assessments for industrial applications of chemical compounds, which could be relevant for assessing the safety and environmental impact of methyl 2-(3-chloro-N-methylpropanamido)acetate in industrial settings (Ostadjoo et al., 2018).

Paraquat Poisonings and Lung Toxicity

Dinis-Oliveira et al. (2008) review paraquat poisonings and mechanisms of lung toxicity, focusing on the molecular mechanisms of toxicity based on redox cycling and oxidative stress. This research could provide a model for understanding the toxicological mechanisms of various compounds, including methyl 2-(3-chloro-N-methylpropanamido)acetate, especially in terms of oxidative stress and its effects on human health (Dinis-Oliveira et al., 2008).

Safety And Hazards

The safety information and hazards associated with “methyl 2-(3-chloro-N-methylpropanamido)acetate” are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-[3-chloropropanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-9(5-7(11)12-2)6(10)3-4-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVMOLQTBQSGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-chloro-N-methylpropanamido)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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